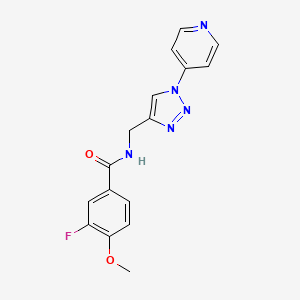
3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound with a complex molecular structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The functional groups present in the molecule suggest its potential reactivity and interaction with biological targets, making it a candidate for various research studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. Here’s a general outline of a possible synthetic route:
Formation of the Triazole Ring: : A 1,2,3-triazole ring can be synthesized via a "click" reaction, where an azide reacts with an alkyne in the presence of a copper catalyst under mild conditions.
Attachment of the Pyridine Group: : The pyridin-4-yl group can be introduced to the triazole moiety through nucleophilic substitution reactions, possibly using a halogenated pyridine derivative.
Formation of the Benzamide Core: : The 3-fluoro-4-methoxybenzamide can be synthesized by amidation of the corresponding carboxylic acid with an amine.
Final Assembly: : The intermediate compounds are then coupled together under suitable conditions to form the final product, this compound.
Industrial Production Methods
The industrial production of this compound would involve scaling up the laboratory synthetic routes, ensuring that the process is cost-effective, efficient, and environmentally friendly. Common techniques such as continuous flow synthesis and automated reactors may be employed to enhance yield and purity.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions may target the fluoro and triazole groups, potentially converting them to their corresponding amine or hydroxyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, or H2O2 in the presence of an acid or base.
Reduction: : H2/Pd-C, LiAlH4, or NaBH4 under appropriate conditions.
Substitution: : Halogenating agents like NBS (N-Bromosuccinimide), alkylating agents, and various nucleophiles and electrophiles.
Major Products Formed
The products depend on the type of reaction:
Oxidation: : Aldehyde and carboxylic acid derivatives.
Reduction: : Amine and hydroxyl derivatives.
Substitution: : Various functionalized aromatic compounds.
科学研究应用
3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has diverse applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules, as a reagent in organic reactions, and in catalysis studies.
Biology: : Studied for its potential bioactivity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in the development of new materials, coatings, and polymers due to its unique chemical properties.
作用机制
The mechanism by which 3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide exerts its effects can vary depending on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: : The compound could be involved in signaling pathways, metabolic pathways, or gene expression regulation, depending on its interaction with cellular components.
相似化合物的比较
Similar Compounds
3-Fluoro-4-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
3-Fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-5-yl)methyl)benzamide
4-Fluoro-3-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Uniqueness
3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to its specific molecular configuration, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness can be attributed to the position of the fluoro and methoxy groups on the benzamide ring and the specific triazole and pyridine substitutions, which may influence its interaction with molecular targets and its overall chemical properties.
属性
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-15-3-2-11(8-14(15)17)16(23)19-9-12-10-22(21-20-12)13-4-6-18-7-5-13/h2-8,10H,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOGMGYPWHAQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
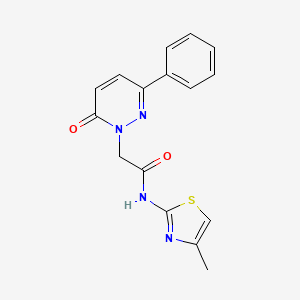
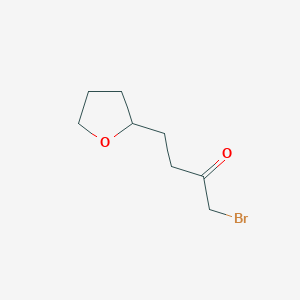
![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)
![{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine](/img/structure/B2945456.png)
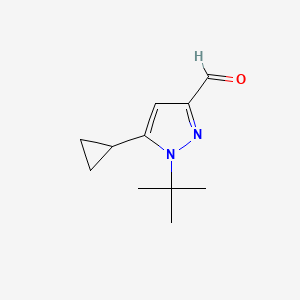
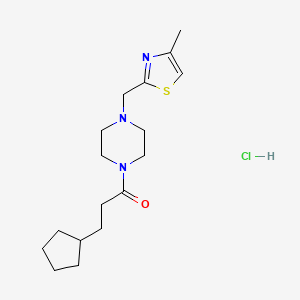
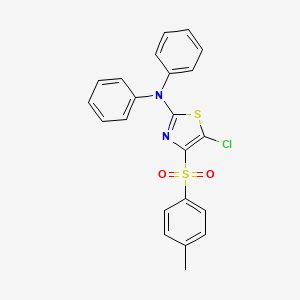
![4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2945462.png)
![ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)
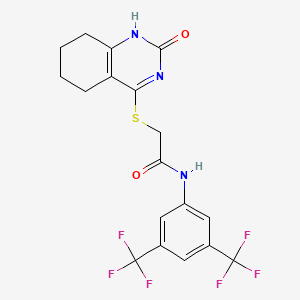
![3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one](/img/structure/B2945469.png)
![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)

![3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2945474.png)
